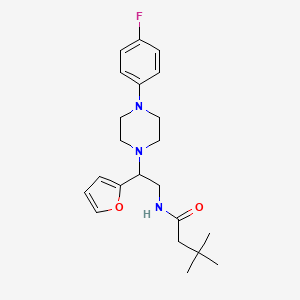

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide

CAS No.: 877632-54-7

Cat. No.: VC4828706

Molecular Formula: C22H30FN3O2

Molecular Weight: 387.499

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877632-54-7 |

|---|---|

| Molecular Formula | C22H30FN3O2 |

| Molecular Weight | 387.499 |

| IUPAC Name | N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C22H30FN3O2/c1-22(2,3)15-21(27)24-16-19(20-5-4-14-28-20)26-12-10-25(11-13-26)18-8-6-17(23)7-9-18/h4-9,14,19H,10-13,15-16H2,1-3H3,(H,24,27) |

| Standard InChI Key | DJMDMZINMOGOLQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |

Introduction

Structural Features

The compound features a piperazine ring substituted with a 4-fluorophenyl group, a furan ring, and an amide linkage to a 3,3-dimethylbutanamide moiety. This combination of structural elements suggests potential interactions with various biological targets, including neurotransmitter receptors.

| Structural Element | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its role in many biologically active compounds. |

| 4-Fluorophenyl Group | A phenyl ring with a fluorine substituent, which can influence the compound's pharmacokinetic properties. |

| Furan Moiety | A five-membered ring containing an oxygen atom, often found in compounds with biological activity. |

| 3,3-Dimethylbutanamide | An amide group attached to a branched alkyl chain, which may affect the compound's solubility and metabolic stability. |

Synthesis

The synthesis of such compounds typically involves multi-step chemical reactions. While specific details for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide are not available, similar compounds are synthesized through reactions involving piperazine derivatives, furan-containing precursors, and amide-forming reactions. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity.

Potential Applications

Compounds with similar structures have shown potential in treating neurological disorders by interacting with neurotransmitter receptors. The presence of a fluorophenyl group and a furan moiety suggests that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide could exhibit similar pharmacological effects.

| Potential Application | Description |

|---|---|

| Neurological Disorders | Potential therapeutic use in conditions such as psychiatric disorders due to its interaction with neurotransmitter receptors. |

| Receptor Activity | May act as a tool for investigating receptor activity, providing insights into biological pathways. |

Research Findings

While specific research findings on N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide are not available, studies on similar compounds highlight their potential in medicinal chemistry. For instance, compounds with piperazine and furan moieties have been explored for their biological activities, including interactions with neurotransmitter receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume